molecular formula C24H30ClNO3 B584567 Donepezil-d7 Hydrochloride CAS No. 1261394-20-0

Donepezil-d7 Hydrochloride

Cat. No. B584567
Key on ui cas rn: 1261394-20-0
M. Wt: 423.001
InChI Key: XWAIAVWHZJNZQQ-KABCIJOFSA-N
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Patent
US07560560B2

Procedure details

Donepezil free base (4.0 gm) is dissolved in ethylene dichloride (20 ml) at 27° C., conc. hydrochloric acid (1.2 ml) is added to the solution and stirred for 2 hours at 25° C. to 30° C. Then diisopropyl ether (75 ml) is added and the precipitated solid is filtered off and dried to give 3.0 gm of donepezil hydrochloride form H1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH2:18][CH2:17]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:29].C(OC(C)C)(C)C>C(Cl)CCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)[CH2:20][CH2:21]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:29] |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560560B2

Procedure details

Donepezil free base (4.0 gm) is dissolved in ethylene dichloride (20 ml) at 27° C., conc. hydrochloric acid (1.2 ml) is added to the solution and stirred for 2 hours at 25° C. to 30° C. Then diisopropyl ether (75 ml) is added and the precipitated solid is filtered off and dried to give 3.0 gm of donepezil hydrochloride form H1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH2:18][CH2:17]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:29].C(OC(C)C)(C)C>C(Cl)CCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)[CH2:20][CH2:21]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:29] |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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